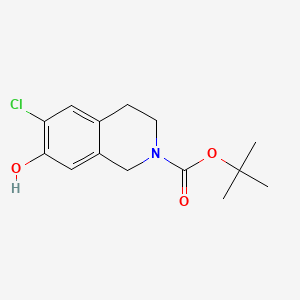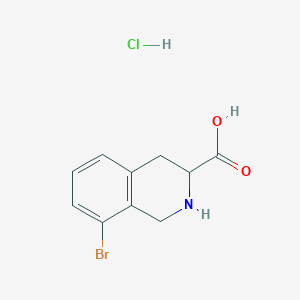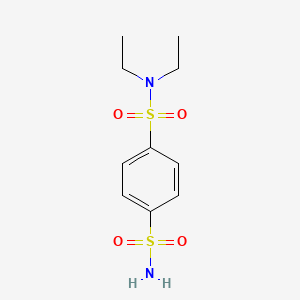
N1,N1-diethylbenzene-1,4-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-diethylbenzene-1,4-disulfonamide is an organic compound with the molecular formula C10H16N2O4S2. It is a derivative of benzene, featuring two sulfonamide groups attached to the benzene ring at the 1 and 4 positions, with diethyl groups attached to the nitrogen atoms of the sulfonamide groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of diethylamine groups. One common method includes:
Sulfonation: Benzene is treated with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the desired positions.
Amidation: The sulfonic acid groups are then converted to sulfonyl chlorides using reagents like thionyl chloride. These sulfonyl chlorides are subsequently reacted with diethylamine to form the sulfonamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used for the sulfonation and amidation steps.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N1,N1-diethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfonates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide groups to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
N1,N1-diethylbenzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of N1,N1-diethylbenzene-1,4-disulfonamide involves its interaction with biological molecules. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
N1,N1-dimethylbenzene-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N1,N1-diethylbenzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at the 1 and 3 positions.
Uniqueness
N1,N1-diethylbenzene-1,4-disulfonamide is unique due to the presence of diethyl groups, which can influence its reactivity and biological activity compared to its dimethyl counterpart. The position of the sulfonamide groups also plays a crucial role in determining its chemical and physical properties.
特性
分子式 |
C10H16N2O4S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
4-N,4-N-diethylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-12(4-2)18(15,16)10-7-5-9(6-8-10)17(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |
InChIキー |
YDERIVMPYHJLAF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


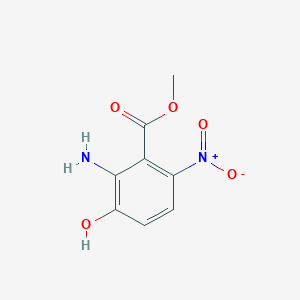
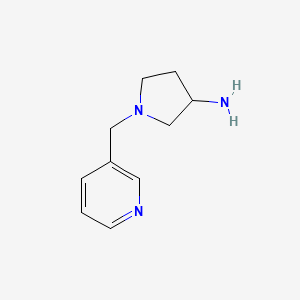
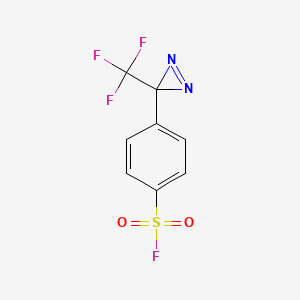

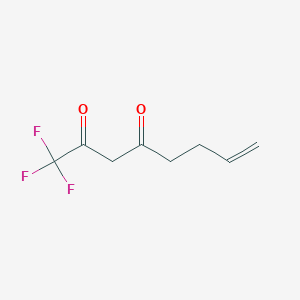
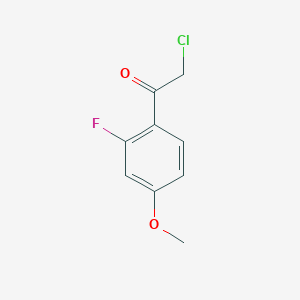
![5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13513488.png)

![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)

